Cas no 19891-74-8 (y,y-Caroten-16-ol)
y,y-Caroten-16-ol structure
Product Name:y,y-Caroten-16-ol
Numero CAS:19891-74-8
MF:C40H56O
MW:552.872052192688
CID:226662
PubChem ID:5281245
Update Time:2025-04-19
y,y-Caroten-16-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- y,y-Caroten-16-ol
- (2E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaen-1-ol
- 16-hydroxylycopene
- 16-Hydroxy-lycopin (Lycoxanthin)
- 2,6,10,14,19,23,27,31-Octamethyl-dotriaconta-2t,6t,8t,10t,12t,14t,16t,18t,20t,22t,24t,26t,30-tridecaen-1-ol
- AC1NQY9I
- C08603
- CHEBI:6602
- Lycoxanthin
- ψ,ψ-Caroten-16-ol
- all-trans-Lycoxanthin
- Z178H2XR4Q
- Lycoxanthin, all-trans-
- LMPR01070276
- Lycoxanthin [MI]
- Q27107265
- UNII-Z178H2XR4Q
- (1E)-Psi,psi-carotene #
- Lycopen-16-ol, all-trans-
- .OMEGA.,.OMEGA.-CAROTEN-16-OL
- Lycopen-16-ol
- omega,omega-Caroten-16-ol
- 19891-74-8
- SCHEMBL115941
- psi,psi-caroten-1-ol
- .psi.,.psi.-Caroten-16-ol
- DTXSID00415094
-
- Inchi: 1S/C40H56O/c1-33(2)18-12-21-36(5)24-15-27-37(6)25-13-22-34(3)19-10-11-20-35(4)23-14-26-38(7)28-16-29-39(8)30-17-31-40(9)32-41/h10-11,13-16,18-20,22-29,31,41H,12,17,21,30,32H2,1-9H3/b11-10+,22-13+,23-14+,27-15+,28-16+,34-19+,35-20+,36-24+,37-25+,38-26+,39-29+,40-31+
- Chiave InChI: IFTRFNLCKUZSNG-SFEKFZNLSA-N
- Sorrisi: OC/C(/C)=C/CC/C(=C/C=C/C(=C/C=C/C(/C)=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CC/C=C(\C)/C)/C)/C
Proprietà calcolate
- Massa esatta: 552.433116
- Massa monoisotopica: 552.433116
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 41
- Conta legami ruotabili: 17
- Complessità: 1170
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 12
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 20.2
- XLogP3: 14.3
Proprietà sperimentali
- Densità: 0.9743 (rough estimate)
- Punto di fusione: 168°
- Punto di ebollizione: 563.32°C (rough estimate)
- Punto di infiammabilità: 170.3°C
- Indice di rifrazione: 1.4800 (estimate)
- PSA: 20.23000
- LogP: 11.91040
y,y-Caroten-16-ol Letteratura correlata
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
19891-74-8 (y,y-Caroten-16-ol) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti